![molecular formula C18H17NO3 B4183812 N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183812.png)
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders, including anxiety, depression, and schizophrenia.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide increases the availability of serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses. It also increases the activity of the noradrenergic and dopaminergic systems, which are involved in the regulation of mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for more precise manipulation of this system. However, its effects can be complex and may vary depending on the specific experimental paradigm used. Additionally, its use in animal models may not fully capture the complexity of human psychiatric disorders.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of psychiatric disorders. Another area of interest is the development of more selective and potent antagonists of the serotonin 5-HT1A receptor. Finally, there is a need for further research on the long-term effects of N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, particularly in terms of its potential to induce changes in the brain that may contribute to the development of tolerance or dependence.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and clinical trials have suggested its efficacy in the treatment of major depressive disorder and anxiety disorders. It has also been studied for its potential use in the treatment of schizophrenia, with some promising results.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(14-5-7-16-17(11-14)22-9-8-21-16)19-15-6-4-12-2-1-3-13(12)10-15/h4-7,10-11H,1-3,8-9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBEWKTMOCKLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.